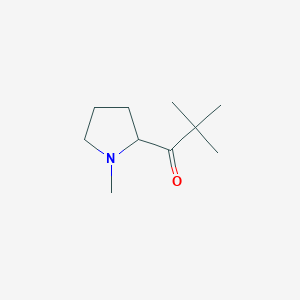

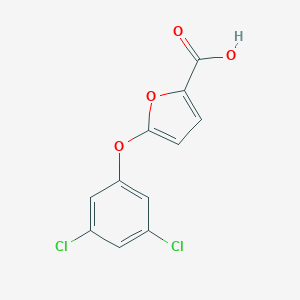

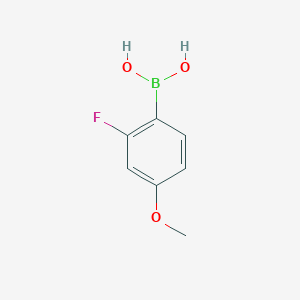

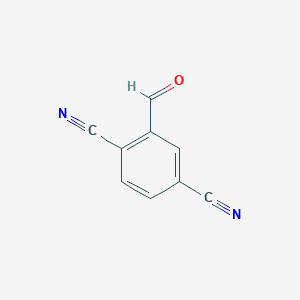

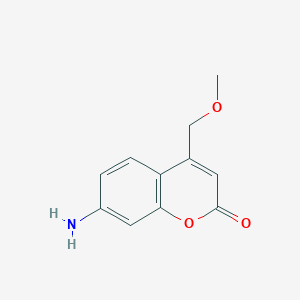

7-アミノ-4-(メトキシメチル)-2H-クロメン-2-オン

説明

Synthesis Analysis

The synthesis of chromene derivatives often involves the condensation of phenols with β-dicyanostyrenes in the presence of a catalyst such as piperidine or K2CO3/Cu2Cl2 to form intermediate enamines, which are then cyclized to form the desired chromene compounds. For example, a series of 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile compounds were synthesized via condensation and characterized by various spectroscopic techniques (Han et al., 2014). Another approach involves the reaction of methoxynaphthalen-ol, aldehydes, and malononitrile under microwave irradiation to synthesize pyran derivatives, which are then analyzed through spectral data and X-ray diffraction (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often elucidated through single crystal X-ray diffraction analysis, revealing details about the compound's geometry and intermolecular interactions. For instance, the crystal structure of a specific chromene compound was determined, highlighting its triclinic space group and the planarity of its pyran ring (Wang et al., 2005). Such structural analyses are crucial for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization, substitution, and oxidation, to form a wide range of compounds with different functionalities. These reactions are influenced by the compound's structure and the reaction conditions. For example, the reductive amination of chromene compounds with different aromatic aldehydes has been explored, leading to significant antibacterial and antifungal activity (Mandala et al., 2013).

科学的研究の応用

蛍光標識試薬

7-アミノ-4-(メトキシメチル)-2H-クロメン-2-オン: は、蛍光標識試薬として一般的に使用されます。特に、励起時に蛍光を発する能力により、酵素の微量定量に役立ちます。 この特性により、生体分子の可視化と追跡のための生化学および分子生物学における貴重なツールとなっています .

抗菌剤

研究によると、この化合物は、結核菌の多剤耐性分離株に対して効果的な抗菌剤として作用する可能性があります。 これは細胞形態に影響を与え、結核に対する新しい治療戦略の開発につながる可能性があります .

蛍光センサーにおける電子供与体

この化合物に存在するアミノ基は、電子供与体として機能することができ、蛍光センサーの設計に役立ちます。 たとえば、水性媒体中の水銀イオンを検出するために使用でき、環境モニタリングと安全性における可能性を示しています .

フォトニック&光学材料

そのフォトニックおよび光学的特性により、7-アミノ-4-(メトキシメチル)-2H-クロメン-2-オンは、フォトニックおよび光学用途向けの新しい材料の開発に使用できます。 これには、広範囲の波長でレーザーを発することができるレーザード

作用機序

Target of Action

Similar compounds such as 7-amino-4-methylcoumarin have been used as fluorescent labeling reagents for trace determination of enzymes .

Mode of Action

It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to interact with its targets through hydrogen bonding .

Biochemical Pathways

It’s structurally similar compound, 7-amino-4-methylcoumarin, has been used as a fluorescent probe in various biochemical assays .

Result of Action

tuberculosis as it impacts the cell morphology .

Action Environment

It’s structurally similar compound, 7-amino-4-methylcoumarin, is known to be stable at a storage temperature of 2-8°c .

生化学分析

Biochemical Properties

7-Amino-4-(methoxymethyl)-2H-chromen-2-one, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It is used as a fluorescent labeling reagent for trace determination of enzymes . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one on cells are diverse and complex. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as an antibacterial agent against MDR isolates of M. tuberculosis, impacting the cell morphology .

Molecular Mechanism

At the molecular level, 7-Amino-4-(methoxymethyl)-2H-chromen-2-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It may also be used as an electron donor (amino groups) to transfer charge in a fluorescent sensor for the detection of mercury ions in aqueous media .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-4-(methoxymethyl)-2H-chromen-2-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

7-Amino-4-(methoxymethyl)-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

7-amino-4-(methoxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-6-7-4-11(13)15-10-5-8(12)2-3-9(7)10/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZLLHOMMCKWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)OC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334025 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-10-4 | |

| Record name | 7-Amino-4-(methoxymethyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。